molecular formula C16H15N3O6S B2773624 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1428358-41-1

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2773624
CAS No.: 1428358-41-1
M. Wt: 377.37
InChI Key: OFAHJGSDCWOJOI-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern medicinal chemistry, recognized for its unique bioisosteric properties and an unusually wide spectrum of biological potential . This core structure is a stable equivalent for ester and amide functional groups, offering enhanced metabolic stability where traditional moieties are prone to hydrolysis, thereby improving the pharmacokinetic profile of lead compounds . The specific derivative, 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate, is a sophisticated research chemical designed for drug discovery programs. Its structure strategically incorporates two distinct heterocyclic systems—furan and thiophene—linked via the 1,2,4-oxadiazole-azetidine core. This molecular architecture is engineered to explore structure-activity relationships (SAR) in the development of novel therapeutic agents. Compounds featuring the 1,2,4-oxadiazole nucleus have demonstrated significant research interest across a diverse range of biological targets, including activity as inhibitors for enzymes like Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA), as well as showing affinity for various receptors such as the kappa opioid receptor (KOR) . The oxalate salt form of this compound enhances its solubility, making it particularly suitable for biological testing in various in vitro assay systems. Researchers can leverage this molecule as a key building block for probing new chemical space in oncology, CNS disorders, and infectious disease research, following the proven success of 1,2,4-oxadiazole-based drugs like the antiviral Pleconaril and the muscular dystrophy treatment Ataluren .

Properties

IUPAC Name

5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S.C2H2O4/c1-2-12(20-5-1)13-15-14(19-16-13)11-7-17(8-11)6-10-3-4-18-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAHJGSDCWOJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is then functionalized with a furan-3-ylmethyl group. Subsequent steps involve the introduction of the thiophene ring and the formation of the oxadiazole ring through cyclization reactions. The final step includes the formation of the oxalate salt, which is achieved by reacting the oxadiazole derivative with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the oxadiazole ring can produce 3-amino-1,2,4-oxadiazole derivatives.

Scientific Research Applications

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a broad spectrum of biological activities, including:

  • Antibacterial Activity : Compounds with oxadiazole structures have been shown to possess significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating efficacy comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : Similar to their antibacterial counterparts, oxadiazole derivatives have also shown antifungal properties against species like Candida albicans and Aspergillus flavus, making them potential candidates for treating fungal infections .
  • Analgesic and Anti-inflammatory Effects : Some derivatives of oxadiazole have been evaluated for their analgesic and anti-inflammatory activities. Studies suggest that they can inhibit inflammatory pathways effectively, providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticonvulsant Activity : Research has indicated that certain oxadiazole derivatives exhibit anticonvulsant properties in various animal models. This opens avenues for developing new treatments for epilepsy and other seizure disorders .

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various oxadiazole derivatives against clinical isolates of S. aureus. The results indicated that compounds similar to 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate were significantly more potent than conventional antibiotics .

Case Study 2: Anticonvulsant Properties

In a series of experiments assessing anticonvulsant activity using the maximal electroshock (MES) test, compounds derived from the same structural framework as our target compound demonstrated notable efficacy in reducing seizure frequency compared to control groups .

Mechanism of Action

The mechanism of action of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole acetate
  • 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole hydrochloride

Uniqueness

The uniqueness of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate lies in its oxalate salt form, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Biological Activity

The compound 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a novel heterocyclic compound that incorporates furan and thiophene moieties alongside an oxadiazole ring. This structure is significant due to its potential biological activities, which have garnered attention in medicinal chemistry for various therapeutic applications.

Chemical Structure and Properties

The compound consists of:

  • Furan : A five-membered aromatic ring containing oxygen.
  • Thiophene : A five-membered aromatic ring containing sulfur.
  • Azetidine : A saturated four-membered ring containing nitrogen.
  • Oxadiazole : A five-membered ring with two nitrogen atoms and one oxygen atom.

The molecular formula can be represented as C15H14N4O3SC_{15}H_{14}N_4O_3S with a molecular weight of approximately 318.36 g/mol.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties. The oxadiazole ring has been associated with inhibition of various microbial pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study highlighted the synthesis of various 1,3,4-oxadiazole derivatives, including those with furan and thiophene rings. These compounds were tested against a panel of bacteria and fungi, revealing significant inhibitory effects compared to standard antibiotics .
    • In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and Candida albicans .
  • Anticancer Activity :
    • Research conducted by Villemagne et al. (2020) focused on the anti-tubercular properties of oxadiazole derivatives. They synthesized compounds that displayed potent activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting a mechanism involving disruption of mycolic acid synthesis .
    • Another study examined the cytotoxic effects of substituted oxadiazoles on human cancer cell lines, reporting IC50 values in the nanomolar range for certain derivatives .
  • Anti-inflammatory Effects :
    • Compounds derived from the oxadiazole scaffold were evaluated for their ability to inhibit pro-inflammatory cytokines in cellular models, showing promising results that support their potential use in treating inflammatory disorders .

Comparative Table of Biological Activities

Activity TypeExample CompoundsNotable Effects
Antimicrobial1,3,4-Oxadiazole DerivativesEffective against E. coli, S. aureus
AnticancerOxadiazole-Based CompoundsInduction of apoptosis in cancer cell lines
Anti-inflammatorySubstituted OxadiazolesReduction in cytokine levels

Q & A

Q. How can the compound’s mechanism of action be elucidated beyond apoptosis induction?

  • Methodology : Combine CRISPR-Cas9 knockout screens (e.g., identify synthetic lethal genes) with proteomics (TMT labeling) to map signaling pathways. Validate targets via surface plasmon resonance (SPR) for binding kinetics and Western blotting for downstream effector phosphorylation (e.g., PARP cleavage) .

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